(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 3-chloro-4-methylphenyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid typically involves the condensation of 3-chloro-4-methylbenzaldehyde with furan-2-carboxylic acid under basic conditions to form the corresponding furan derivative. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-2-enoic acid moiety. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile and bases such as triethylamine.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential to modulate specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid: Lacks the methyl group on the phenyl ring.
(2E)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoic acid: Lacks the chloro group on the phenyl ring.
(2E)-3-[5-(3-chloro-4-methylphenyl)thiophene-2-yl]prop-2-enoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the chloro and methyl groups on the phenyl ring, along with the furan ring and prop-2-enoic acid moiety, gives (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid unique chemical and biological properties. These structural features can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-2-3-10(8-12(9)15)13-6-4-11(18-13)5-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWBOALEZLBHOJ-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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